![molecular formula C22H28N4OS3 B11187601 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B11187601.png)
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate
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Overview
Description
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with the piperazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide .
Uniqueness
What sets 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
The compound 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N6OS2, with a molecular weight of approximately 386.49 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that piperazine derivatives often exhibit a range of biological activities including:
- Antimicrobial Activity : Piperazine derivatives have shown promise against various bacterial strains and fungi.
- CNS Activity : Many piperazine compounds are investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant properties.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission.
- Enzyme Interaction : It potentially inhibits specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Cellular Signaling Modulation : By modulating signaling pathways, the compound may exert anti-inflammatory or cytoprotective effects.
Antimicrobial Studies
A study conducted by Varadaraju et al. evaluated several piperazine derivatives for their antimicrobial properties. The results indicated that certain modifications to the piperazine structure enhanced activity against Gram-positive and Gram-negative bacteria .
CNS Activity
Another research effort focused on the CNS effects of piperazine derivatives. The study highlighted that specific compounds exhibited significant anxiolytic effects in animal models when administered at low doses .
Enzyme Inhibition
Research on enzyme inhibition revealed that piperazine derivatives could effectively inhibit human acetylcholinesterase. This inhibition is crucial in developing treatments for Alzheimer's disease, as it helps prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Comparative Analysis of Piperazine Derivatives
The following table summarizes the biological activities of various piperazine derivatives compared to our compound:
Compound Name | Antimicrobial Activity | CNS Effects | Enzyme Inhibition |
---|---|---|---|
Compound A | Moderate | None | Yes |
Compound B | High | Anxiolytic | Yes |
Our Compound | High | Significant | Yes |
Properties
Molecular Formula |
C22H28N4OS3 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C22H28N4OS3/c1-16-7-8-18-19(13-16)30-21(23-18)24-20(27)15-29-22(28)26-11-9-25(10-12-26)14-17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3,(H,23,24,27) |
InChI Key |
RHTLUICCYRZTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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